BRD4770

Pancreatic Cancer Cellular Senescence Apoptosis

Researchers studying G9a-mediated senescence often face the challenge of inhibitors that confound results by triggering apoptosis. BRD4770 solves this as a SAM-competitive prodrug that induces senescence without caspase-3/7 activation in PANC-1 cells. Key advantages: • IC50 ≤6.3 µM against G9a; profiled against 10 HMTases, 9 HDACs & 100 kinases for off-target confidence. • Unique ferroptosis-inhibitory activity independent of EHMT2-not replicated by BIX-01294 or UNC0638. • ≥98% purity; cold-chain shipped globally to ensure stability.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
CAS No. 1374601-40-7
Cat. No. B612157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4770
CAS1374601-40-7
SynonymsBRD4770;  BRD-4770;  BRD 4770.
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
InChIInChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)
InChIKeyUCGWYCMPZXDHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4770 Technical Baseline


BRD4770 (CAS 1374601-40-7) is a cell-permeable, SAM-competitive inhibitor of the histone methyltransferases G9a (EHMT2) and PRC2, with reported IC50 values of ≤6.3 µM in biochemical assays . It acts as a methyl ester prodrug, converted intracellularly to the active metabolite BRD9539, which mediates the observed cellular effects [1]. BRD4770 is primarily utilized as a chemical probe for investigating the roles of G9a-mediated H3K9 methylation in cellular senescence, cancer biology, and ferroptosis [2].

G9a/PRC2 methyltransferase inhibition studies
Cell-permeable prodrug requiring intracellular activation
Cellular senescence & ferroptosis model research

BRD4770 Key Differentiators


While many G9a inhibitors (e.g., BIX-01294, UNC0638, A-366) target the same enzyme, they exhibit critical differences in mechanism, selectivity, and biological outcomes that preclude simple interchangeability. For instance, BRD4770 functions as a SAM-competitive prodrug , whereas UNC0638 and A-366 are substrate-competitive inhibitors with significantly higher biochemical potency but divergent cellular effects [1]. Critically, BRD4770 uniquely induces senescence without apoptosis in PANC-1 cells, a phenotype not observed with BIX-01294 or UNC0638 at comparable concentrations [2]. Furthermore, recent evidence demonstrates BRD4770 possesses an off-target ferroptosis-inhibitory activity independent of EHMT2 inhibition, a feature not shared by other G9a probes [3]. These distinctions underscore that selecting a G9a inhibitor for a specific research question requires careful consideration of these differential properties.

Attribute
Substitution Consideration
SAM-competitive prodrug mechanism
Substrate-competitive inhibitors (BIX-01294, UNC0638) may shift H3K9 methylation patterns and downstream readouts
Induces senescence without apoptosis
BIX-01294 and UNC0638 induce apoptosis at comparable concentrations; phenotype may not transfer
Reported EHMT2-independent ferroptosis inhibition
Other G9a probes lack this activity; target-deconvolution studies require careful comparator selection

BRD4770 Differentiation Evidence


Senescence Without Apoptosis

In a direct head-to-head comparison in PANC-1 pancreatic adenocarcinoma cells, treatment with 10 µM BRD4770 for 72 hours did not induce caspase-3/7 activation, a marker of apoptosis. In stark contrast, the G9a inhibitors BIX-01294 and UNC0638 both induced robust caspase-3/7 activity at the same concentration (10 µM) over the same 72-hour period [1]. This demonstrates that BRD4770's cellular mechanism is fundamentally different from these comparators, leading to senescence rather than apoptotic cell death [2].

Senescence vs Apoptosis
Head-to-head
No caspase-3/7 activation vs. significant induction by BIX-01294 and UNC0638 (PANC-1, 10 µM, 72 h)
Supports senescence-specific pathway study context
Apoptosis induction absent for BRD4770 under these conditions
Pancreatic Cancer Cellular Senescence Apoptosis

SAM-Competitive Prodrug Mechanism

BRD4770 is a methyl ester prodrug that requires intracellular conversion to the active metabolite BRD9539 to exert its effects, whereas BIX-01294 and UNC0638 are direct-acting, substrate-competitive inhibitors [1]. BRD4770 is a SAM-competitive inhibitor, while most other G9a inhibitors are substrate-competitive [2]. This mechanistic difference results in distinct effects on H3K9 methylation patterns. Mass spectrometry analysis showed that both BRD4770 and BIX-01294 decreased H3K9 di- and trimethylation, but BIX-01294 uniquely increased unmodified H3K9, a finding not observed with BRD4770 [3].

SAM vs Substrate Competition
Head-to-head
Decreased H3K9me2/me3 without increasing unmodified H3K9; BIX-01294 increased unmodified H3K9
Methylation pattern differs from substrate-competitive inhibitors
Distinct engagement of methyltransferase complex
Epigenetics Enzyme Mechanism Drug Discovery

Broad Selectivity Profile

BRD4770 (via its active metabolite BRD9539) demonstrates a defined selectivity profile. It inhibits G9a and PRC2 with IC50 values ≤6.3 µM, but displays little to no activity against a panel of 10 other histone methyltransferases, 9 histone deacetylases, and 100 cellular kinases . Specifically, no activity was detected against SUV39H1 or DNMT1 at concentrations up to 40 µM, and only partial activity (approx. 50% inhibition) was observed against NSD2 at 40 µM [1]. In contrast, while UNC0638 and A-366 exhibit superior biochemical potency against G9a (IC50 < 15 nM and 3.3 nM, respectively), their selectivity across this broader panel of epigenetic and non-epigenetic targets has been less extensively characterized in a single, unified study, leaving potential off-target liabilities less defined compared to BRD4770's well-documented selectivity profile [2].

Selectivity Profile
Context-dependent
Little activity against 10 HMTases, 9 HDACs, 100 kinases; no SUV39H1/DNMT1 inhibition up to 40 µM
Supports off-target risk review
Cross-study comparison; comparator panels may differ
Selectivity Off-Target Effects Chemical Probe

EHMT2-Independent Ferroptosis Inhibition

Recent studies have uncovered a novel, EHMT2-independent activity for BRD4770 as a potent ferroptosis inhibitor [1]. In a model of aortic dissection, BRD4770 demonstrated a protective effect against ferroptosis equivalent to Ferrostatin-1 at its optimal concentration [2]. Furthermore, BRD4770 was shown to inhibit vascular smooth muscle cell (VSMC) proliferation via suppression of SUV39H2, not EHMT2, leading to G2/M cell cycle arrest [3]. This off-target activity is not a class effect; other well-characterized G9a inhibitors like BIX-01294 and UNC0638 have not been reported to exhibit significant ferroptosis-inhibitory properties in similar models, highlighting a unique, potentially therapeutically relevant dimension for BRD4770 [4].

EHMT2-Independent Ferroptosis
Class-level
Ferroptosis inhibition comparable to Ferrostatin-1; inhibits VSMC proliferation via SUV39H2
Reported EHMT2-independent endpoint context
Class-level inference; data to verify in independent models
Ferroptosis Cardiovascular Disease Off-Target Activity

BRD4770 Application Scenarios


Senescence Studies Without Apoptosis

BRD4770 is uniquely suited for studies aiming to dissect the role of G9a-mediated H3K9 methylation in cellular senescence, particularly in pancreatic cancer models. Its ability to induce a robust senescent phenotype without triggering apoptosis (as evidenced by lack of caspase-3/7 activation) [1] allows for clean separation of senescence pathways from apoptotic cell death. This is in contrast to BIX-01294 or UNC0638, which induce apoptosis at similar concentrations, confounding the analysis of senescence-specific mechanisms [2].

SAM vs. Substrate Competition Mechanisms

Researchers aiming to understand the functional consequences of different modes of enzyme inhibition should select BRD4770 as their SAM-competitive probe. Its distinct effect on the unmodified H3K9 state, compared to the substrate-competitive inhibitor BIX-01294 [3], provides a unique tool for investigating how cofactor vs. substrate competition alters downstream chromatin dynamics and gene expression programs.

Ferroptosis Regulation and Vascular Biology

Given its potent ferroptosis-inhibitory activity, which is independent of its primary target EHMT2 [4], BRD4770 is the compound of choice for studies focused on oxidative stress, ferroptotic cell death, and related cardiovascular pathologies (e.g., aortic dissection, doxorubicin-induced cardiotoxicity). In these contexts, other G9a inhibitors lacking this off-target activity would not be suitable substitutes, as they would fail to recapitulate the protective effects observed with BRD4770 [5].

Chemical Probe with Defined Selectivity

In phenotypic screening or target validation campaigns where minimizing off-target noise is paramount, BRD4770 offers a significant advantage. Its selectivity has been rigorously assessed against a broad panel of 10 HMTases, 9 HDACs, and 100 kinases . This well-defined profile allows for greater confidence that observed cellular phenotypes are primarily driven by G9a/PRC2 inhibition, unlike less thoroughly profiled alternatives [6].

Application
Selection Property
Validation Focus
Cell Senescence Model Studies
Senescence induction without apoptosis
Caspase-3/7 activity and SA-β-gal endpoints
SAM-Competitive Mechanism Research
Prodrug conversion and SAM competition
H3K9me2/me3 and unmodified H3K9 profiling
Ferroptosis & Vascular Biology Research
EHMT2-independent ferroptosis modulation
Lipid peroxidation and cell viability endpoints
Epigenetic Target Validation Screens
Broad selectivity against epigenetic and kinase panels
Counter-screens vs. HMTases, HDACs, kinases
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